Phenyl N-(6-chloro-5-fluoro-2-pyridyl)carbamate
CAS No.:
Cat. No.: VC16203487
Molecular Formula: C12H8ClFN2O2
Molecular Weight: 266.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8ClFN2O2 |
|---|---|
| Molecular Weight | 266.65 g/mol |
| IUPAC Name | phenyl N-(6-chloro-5-fluoropyridin-2-yl)carbamate |
| Standard InChI | InChI=1S/C12H8ClFN2O2/c13-11-9(14)6-7-10(15-11)16-12(17)18-8-4-2-1-3-5-8/h1-7H,(H,15,16,17) |
| Standard InChI Key | LLYXCGGDULXTAE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OC(=O)NC2=NC(=C(C=C2)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Phenyl N-(6-chloro-5-fluoro-2-pyridyl)carbamate (IUPAC name: phenyl N-(6-chloro-5-fluoropyridin-2-yl)carbamate) features a pyridine ring substituted with chlorine at position 6 and fluorine at position 5. The carbamate group (-OC(=O)N-) bridges the pyridine and phenyl moieties, creating a planar structure conducive to π-π interactions. Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₈ClFN₂O₂ | |
| Molecular Weight | 266.65 g/mol | |
| SMILES Notation | C1=CC=C(C=C1)OC(=O)NC2=NC(=C(C=C2)F)Cl | |
| InChIKey | LLYXCGGDULXTAE-UHFFFAOYSA-N |
The electron-withdrawing effects of chlorine and fluorine enhance the electrophilicity of the pyridine ring, influencing reactivity in nucleophilic substitution and cross-coupling reactions .
Spectral Characteristics
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Infrared (IR) Spectroscopy: Stretching vibrations at 1720–1740 cm⁻¹ (C=O), 1250–1300 cm⁻¹ (C-F), and 750–800 cm⁻¹ (C-Cl) confirm functional group presence .
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Nuclear Magnetic Resonance (NMR):
Synthesis and Reaction Mechanisms
Synthetic Pathways
The compound is synthesized via carbamate formation between 6-chloro-5-fluoro-2-aminopyridine and phenyl chloroformate under basic conditions. A typical procedure involves:
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Aminopyridine Activation: Reacting 6-chloro-5-fluoro-2-aminopyridine with triethylamine in anhydrous dichloromethane.
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Carbamate Coupling: Adding phenyl chloroformate dropwise at 0°C, followed by stirring at room temperature for 12 hours.
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Workup: Extraction with ethyl acetate, washing with brine, and purification via silica gel chromatography (yield: 65–75%) .
Mechanistic Insights
The electron-withdrawing halogens stabilize the intermediate isocyanate formed during carbamate synthesis, favoring nucleophilic attack by the pyridyl amine . Side reactions, such as hydrolysis to phenyl carbonate, are minimized by maintaining anhydrous conditions .
Reactivity and Stability
Electrophilic Reactivity
The chlorine and fluorine substituents render the pyridine ring electron-deficient, enabling:
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Nucleophilic Aromatic Substitution: Replacement of chlorine with amines or alkoxides under mild conditions (e.g., K₂CO₃, DMF, 60°C) .
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Suzuki–Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids at position 2 of the pyridine ring .
Stability Profile
The compound is stable under inert atmospheres (N₂ or Ar) at 2–8°C but degrades in humid environments via carbamate hydrolysis . Accelerated stability studies (40°C/75% RH) show <5% decomposition over 30 days when stored in amber glass vials .
Biological and Analytical Applications
Chiral Stationary Phases in HPLC
Fluoro-methylphenylcarbamates, including structural analogs of this compound, exhibit high enantioselectivity for pharmaceuticals such as β-blockers and NSAIDs . For example:
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Cellulose Derivatives: Meta- and para-substituted carbamates resolve 85% of tested racemates (e.g., ibuprofen, ee >99%) .
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Amylose Derivatives: Ortho-substituted variants show broad applicability, separating chiral amines and alcohols with resolution factors (Rs) >2.5 .
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing kinase inhibitors and antiviral agents. For instance, coupling with benzyl amines yields intermediates for JAK3 inhibitors (IC₅₀: 12 nM) .
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